4-Phenyloxane-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Phenyloxane-4-carbonyl chloride often involves complex chemical reactions. For instance, the synthesis of ferroelectric side chain polysiloxanes containing phenyl ester mesogenic groups showcases the intricate steps involved in producing materials with specific properties (Hsiue & Chen, 1995). Such processes highlight the chemical versatility and potential applications of compounds within the same family as 4-Phenyloxane-4-carbonyl chloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Phenyloxane-4-carbonyl chloride has been a subject of study to understand their physical and chemical behavior. For example, the study of the molecular structure and conformational composition of 2-chloro-1-phenylethanone provides insights into the structural dynamics of related compounds (Aarset & Hagen, 2005). Understanding these structures is crucial for predicting the reactivity and interactions of 4-Phenyloxane-4-carbonyl chloride.
Chemical Reactions and Properties
The chemical reactions and properties of 4-Phenyloxane-4-carbonyl chloride-related compounds are diverse. The study on the ESR studies of the 4-phenyl-1,3-dioxane anion shows the effects of restricted rotation between rings, which can be relevant to understanding the reactivity of 4-Phenyloxane-4-carbonyl chloride (Iwaizumi, Matsuzaki, & Isobe, 1972). Such properties are essential for applications in material science and chemical engineering.
Physical Properties Analysis
The physical properties of compounds related to 4-Phenyloxane-4-carbonyl chloride, such as their mesomorphic behavior, provide valuable information for potential applications. The synthesis and thermal properties of specific polysiloxanes give insights into the material's behavior under different temperature conditions, showcasing the importance of physical properties in application development (Hsiue & Chen, 1995).
Chemical Properties Analysis
Understanding the chemical properties of 4-Phenyloxane-4-carbonyl chloride and related compounds is crucial for their application in various industries. Studies on the synthesis and characterization of compounds provide a foundation for understanding their reactivity and potential uses (Pomerantz & Fink, 1979). The chemical properties dictate how these compounds can be modified or utilized in different chemical reactions.
Scientific Research Applications
Synthesis and Complexation Studies
4-Phenyloxane-4-carbonyl chloride is involved in the synthesis and characterization of new compounds and complexes. It acts as a precursor or intermediate in various chemical reactions. For instance, in one study, the compound was used in the synthesis of new ketooximes and their complexes with different metals. This research highlighted the compound's role in forming bidentate ligands that bond with metal ions through the oxime and carbonyl oxygen, showcasing its versatility in coordination chemistry (Karipcin & Arabali, 2006).
Catalysis and Organic Synthesis
4-Phenyloxane-4-carbonyl chloride plays a significant role in catalysis and the synthesis of organic compounds. Its derivatives and related compounds are used in the carbonylation of aryl chlorides and the preparation of phenyl esters. These processes are pivotal for producing libraries of carbonyl derivatives under mild conditions, offering a functional group tolerant method for synthesizing valuable organic compounds (Watson, Fan, & Buchwald, 2008).
Protection and Activation of Functional Groups
In another research application, 4-Phenyloxane-4-carbonyl chloride-related compounds are used for the protection of carbonyls to form 1,3-dioxolanes and 1,3-dioxanes. This process is crucial in the acetalization reaction and demonstrates the compound's utility in modifying and protecting functional groups in organic molecules (Duan, Gu, & Deng, 2006).
Novel Catalysts and Material Synthesis
The compound is also a part of the synthesis of novel catalysts and materials. For example, it is used in the formation of palladium nano-catalysts for synthesizing various organic compounds. The catalysts derived from 4-Phenyloxane-4-carbonyl chloride-related structures demonstrate high efficiency and versatility in organic synthesis (Habibi, Heydari, & Faraji, 2018).
Environmental Applications
Furthermore, derivatives of 4-Phenyloxane-4-carbonyl chloride are involved in environmental applications, such as the degradation of pollutants. They participate in processes like mechanochemical treatments to degrade toxic compounds effectively, highlighting their potential in environmental remediation and pollution control (Nomura, Nakai, & Hosomi, 2005).
properties
IUPAC Name |
4-phenyloxane-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVQLSKZIVCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640617 | |
Record name | 4-Phenyloxane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxane-4-carbonyl chloride | |
CAS RN |
100119-45-7 | |
Record name | 4-Phenyloxane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.